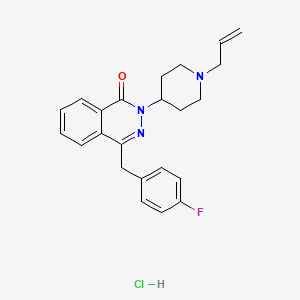
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core, a fluorophenyl group, and a piperidinyl moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which can influence its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the fluorophenyl group, and the attachment of the piperidinyl moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained.
Formation of Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Attachment of Piperidinyl Moiety: This step may involve nucleophilic substitution or other reactions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: The compound’s properties might be exploited in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Phthalazinone: The core structure shared with the compound .
4-Fluorophenyl Derivatives: Compounds containing the fluorophenyl group.
Piperidinyl Compounds: Molecules with the piperidinyl moiety.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-propenyl)-4-piperidinyl)-, monohydrochloride stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Propiedades
Número CAS |
110406-65-0 |
|---|---|
Fórmula molecular |
C23H25ClFN3O |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-2-(1-prop-2-enylpiperidin-4-yl)phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C23H24FN3O.ClH/c1-2-13-26-14-11-19(12-15-26)27-23(28)21-6-4-3-5-20(21)22(25-27)16-17-7-9-18(24)10-8-17;/h2-10,19H,1,11-16H2;1H |
Clave InChI |
VDDSJJIAVRIGKF-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


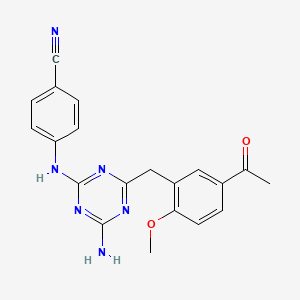
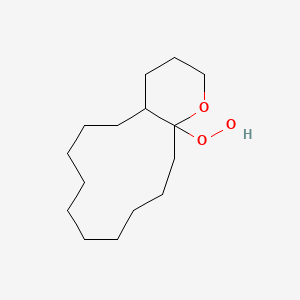
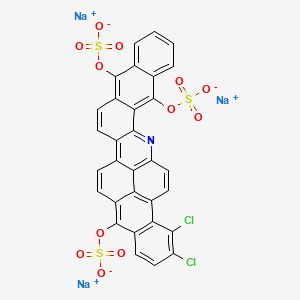
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
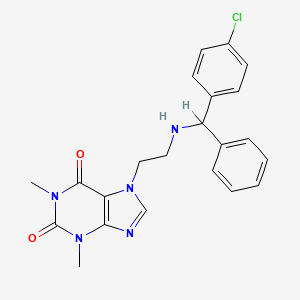


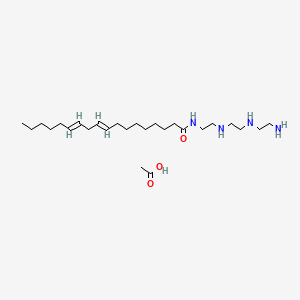
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

